Magnesium trisilicate hydrate
Overview
Description
Magnesium trisilicate hydrate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying proportions of water. It is commonly used as an antacid in the treatment of peptic ulcers and other gastrointestinal disorders. The compound works by neutralizing stomach acid and forming a protective layer over the mucosal surfaces.
Mechanism of Action
The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing.
THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING.
MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5.
Biochemical Analysis
Biochemical Properties
Magnesium trisilicate hydrate plays a significant role in biochemical reactions, particularly in the neutralization of gastric acid. It interacts with hydrochloric acid in the stomach to form magnesium chloride and colloidal silica, which can coat the gastrointestinal mucosa and provide further protection . This interaction helps to increase the pH of gastric juice, thereby reducing acidity and alleviating discomfort.
Cellular Effects
This compound influences various types of cells and cellular processes, particularly within the gastrointestinal tract. It affects cell function by neutralizing excess stomach acid, which can otherwise damage the mucosal lining of the stomach and intestines. By increasing the pH, this compound helps to maintain the integrity of the mucosal barrier and supports normal cellular metabolism and gene expression in the gastrointestinal cells .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with hydrochloric acid in the stomach. Upon contact, this compound undergoes a neutralization reaction, forming magnesium chloride and colloidal silica. The colloidal silica precipitates and coats the gastrointestinal mucosa, providing a protective barrier against acid and pepsin. This action helps to prevent further irritation and promotes healing of the mucosal lining .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are influenced by factors such as temperature, humidity, and storage conditions. Long-term studies have shown that this compound remains effective in neutralizing gastric acid and protecting the mucosal lining over extended periods. Its efficacy may decrease if exposed to unfavorable conditions, leading to potential degradation and reduced potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively neutralizes gastric acid and provides mucosal protection without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including electrolyte imbalances and gastrointestinal disturbances. It is essential to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the neutralization of gastric acid. It interacts with hydrochloric acid to form magnesium chloride and colloidal silica. The magnesium ions are absorbed in the intestines and participate in various metabolic processes, including enzyme activation and regulation of cellular functions. The colloidal silica is excreted from the body without significant metabolic alterations .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract. Upon ingestion, it dissolves in the stomach acid, releasing magnesium ions and colloidal silica. The magnesium ions are absorbed in the intestines and distributed throughout the body, while the colloidal silica remains in the gastrointestinal tract, providing a protective coating to the mucosal lining .
Subcellular Localization
The subcellular localization of this compound primarily occurs within the gastrointestinal tract. The compound does not undergo significant cellular uptake or distribution to other tissues. Instead, it exerts its effects locally by neutralizing gastric acid and protecting the mucosal lining. The colloidal silica formed during the neutralization reaction adheres to the mucosal surface, providing a protective barrier against acid and pepsin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium trisilicate hydrate is typically prepared by reacting magnesium oxide with silicon dioxide in the presence of water. The reaction can be represented as: [ 2 \text{MgO} + 3 \text{SiO}_2 + x \text{H}_2\text{O} \rightarrow \text{Mg}_2\text{Si}_3\text{O}_8 \cdot x \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing high-purity magnesium hydroxide with amorphous silica. The mixture is then subjected to curing at elevated temperatures (50°C to 80°C) to enhance the properties of the resulting compound . The acid-leaching method is also employed to extract and separate high-purity magnesium hydroxide and amorphous silica from natural silicate minerals .
Chemical Reactions Analysis
Types of Reactions: Magnesium trisilicate hydrate primarily undergoes neutralization reactions. When it reacts with hydrochloric acid in the stomach, it forms magnesium chloride and silicon dioxide: [ \text{Mg}_2\text{Si}_3\text{O}_8 \cdot x \text{H}_2\text{O} + 6 \text{HCl} \rightarrow 2 \text{MgCl}_2 + 3 \text{SiO}_2 + x \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrochloric acid: Used in neutralization reactions.
Water: Essential for the hydration process.
Major Products:
Magnesium chloride: Formed as a result of the neutralization reaction.
Silicon dioxide: Precipitates as a colloidal gel, providing a protective coating.
Scientific Research Applications
Magnesium trisilicate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a low-carbon cementitious material in the construction industry.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Commonly used as an antacid for treating peptic ulcers and other gastrointestinal disorders.
Comparison with Similar Compounds
Magnesium silicate: Used as an antacid and in various industrial applications.
Calcium silicate: Commonly used in construction materials.
Aluminum silicate: Utilized in ceramics and as a filler in various products.
Uniqueness of Magnesium Trisilicate Hydrate: this compound is unique due to its dual functionality as an antacid and a protective agent for the gastrointestinal mucosa. Its ability to form a colloidal gel that coats and protects ulcerated surfaces sets it apart from other similar compounds .
Biological Activity
Magnesium trisilicate hydrate (Mg₂O₉Si₃·xH₂O) is an inorganic compound widely recognized for its biological activity, particularly as an antacid. This article explores its mechanisms of action, therapeutic applications, safety profile, and relevant research findings.
Magnesium trisilicate is characterized by its ability to neutralize gastric acid, providing relief from conditions such as peptic ulcers and indigestion. The primary chemical reaction occurs when magnesium trisilicate interacts with hydrochloric acid (HCl) in the stomach:
This reaction results in the formation of magnesium chloride and silica, which elevates the pH of gastric contents, alleviating symptoms associated with excess acidity. The resultant gelatinous silica coats the gastrointestinal mucosa, providing a protective barrier against irritation and ulceration .
Therapeutic Applications
Primary Uses:
- Antacid: Magnesium trisilicate is primarily used to treat heartburn and indigestion by neutralizing stomach acid .
- Food Additive: It serves as a food additive in some contexts, absorbing impurities during food processing.
Dosage:
The typical dosage for adults is one to two tablets taken three times daily between meals and at bedtime. It is essential to avoid taking it within two hours of other medications to prevent interactions .
Antacid Effectiveness
Research indicates that magnesium trisilicate effectively raises gastric pH levels. A study highlighted its superior adsorptive properties compared to other compounds like talc, showing significant effectiveness in neutralizing gastric acidity .
Safety Profile
Long-term studies have assessed the safety of magnesium trisilicate. A review indicated that while high doses (up to 4 g/person per day) are commonly used without significant adverse effects, concerns about potential kidney damage have been raised based on animal studies. However, no confirmed cases of renal toxicity were found in humans using magnesium trisilicate over extended periods .
Comparative Analysis with Other Antacids
The following table summarizes the characteristics of magnesium trisilicate compared to other common antacids:
Compound | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Magnesium Trisilicate | Mg₂O₉Si₃·xH₂O | Antacid | Forms protective gel; dual role as food additive |
Magnesium Hydroxide | Mg(OH)₂ | Antacid | Rapid action; often used alone or in combination |
Aluminum Hydroxide | Al(OH)₃ | Antacid | Binds phosphate; may cause constipation |
Calcium Carbonate | CaCO₃ | Antacid; calcium supplement | Provides calcium; slower acting than others |
Sodium Bicarbonate | NaHCO₃ | Antacid; baking ingredient | Fast-acting; can cause metabolic alkalosis if overused |
Research Findings
- Absorption Studies: In vitro studies demonstrated that magnesium trisilicate has low systemic absorption rates, with less than 2% being available systemically after administration. This suggests a low risk of systemic side effects from typical therapeutic doses .
- Toxicity Assessments: Long-term feeding studies involving high doses in animal models indicated no significant adverse effects related to kidney function or reproductive toxicity .
- Clinical Observations: A clinical evaluation indicated that patients using magnesium trisilicate experienced significant relief from symptoms of indigestion without notable adverse events, reinforcing its safety profile when used appropriately .
Properties
IUPAC Name |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAKHNRMVGRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O8Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904706 | |
Record name | Magnesium trisilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |
Record name | MAGNESIUM TRISILICATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Magnesium trisilicate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water and alcohol | |
Record name | MAGNESIUM TRISILICATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing., THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING., MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5. | |
Record name | Magnesium trisilicate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MAGNESIUM TRISILICATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, white powder, free from grittiness, Slightly hygroscopic powder | |
CAS No. |
14987-04-3 | |
Record name | Magnesium trisilicate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Magnesium silicon oxide (Mg2Si3O8) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium trisilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimagnesium trisilicon octaoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM TRISILICATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MAGNESIUM TRISILICATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does Magnesium trisilicate hydrate impact the mechanical properties of SMEDDS tablets?
A1: The research paper investigates the feasibility of incorporating SMEDDS into solid tablet formulations to overcome limitations associated with traditional lipid-based drug delivery. The study found that incorporating a SMEDDS oil solution, adsorbed onto either MTSH or Magnesium aluminum silicate (MAS), affected the hardness of the resulting tablets. Specifically, tablets containing MTSH with and without SMEDDS oil exhibited superior compaction properties compared to those containing MAS []. Furthermore, the addition of the SMEDDS oil solution to MTSH at a 1:9 ratio resulted in a twofold reduction in tablet hardness. These findings suggest that while MTSH might offer better compatibility with SMEDDS formulations compared to MAS, the inclusion of the oil solution can negatively impact the mechanical strength of the tablets. This highlights the need for careful optimization of SMEDDS oil loading to balance drug loading with acceptable tablet hardness for manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.